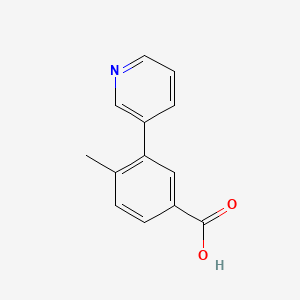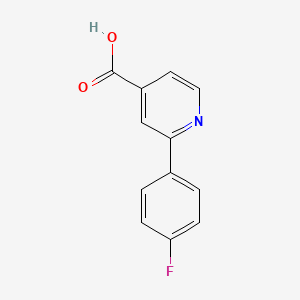
4-Methyl-3-(pyridin-3-yl)benzoic acid
概要
説明
4-Methyl-3-(pyridin-3-yl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where a methyl group and a pyridinyl group are substituted at the 4th and 3rd positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(pyridin-3-yl)benzoic acid typically involves the reaction of 4-methylbenzoic acid with pyridine-3-boronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors and more efficient catalysts to reduce costs and improve scalability .
化学反応の分析
Types of Reactions
4-Methyl-3-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyridinyl group can be reduced to a piperidinyl group using hydrogenation conditions with a palladium catalyst.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: 4-Carboxy-3-(pyridin-3-yl)benzoic acid.
Reduction: 4-Methyl-3-(piperidin-3-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-3-(pyridin-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-Methyl-3-(pyridin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The pyridinyl group can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The exact molecular targets and pathways involved would vary based on the specific context of its use .
類似化合物との比較
Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
4-Methyl-3-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridinyl group at the 2nd position.
4-Methyl-3-(pyridin-4-yl)benzoic acid: Similar structure but with the pyridinyl group at the 4th position.
Uniqueness
4-Methyl-3-(pyridin-3-yl)benzoic acid is unique due to the specific positioning of the methyl and pyridinyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to different biological activities and applications compared to its isomers .
特性
IUPAC Name |
4-methyl-3-pyridin-3-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-5-10(13(15)16)7-12(9)11-3-2-6-14-8-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKELBKIQTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















